molecular formula C7H5BrF3N B2976703 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine CAS No. 1448776-80-4

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B2976703
CAS No.: 1448776-80-4
M. Wt: 240.023
InChI Key: QDGCOQSLLQULET-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5BrF3N It is a pyridine derivative characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 4-methyl-2-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridines.

    Coupling: Biaryl or alkyl-aryl compounds.

Scientific Research Applications

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of biological targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 4-Bromo-2-(trifluoromethyl)pyridine
  • 3-Bromo-4-methylpyridine

Uniqueness

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

3-bromo-4-methyl-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-2-3-12-6(5(4)8)7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGCOQSLLQULET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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